1-carboxymethyl-3-hydroxy-2(1H)pyridinone
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(3-hydroxy-2-oxopyridin-1-yl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO4/c9-5-2-1-3-8(7(5)12)4-6(10)11/h1-3,9H,4H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCDHQPJYDBSGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)O)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801269726 | |
| Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19365-03-8 | |
| Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19365-03-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Hydroxy-2-oxo-1(2H)-pyridineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801269726 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Carboxymethyl 3 Hydroxy 2 1h Pyridinone and Its Derivatives
Direct Synthesis Strategies
Direct synthesis strategies aim to construct the target pyridinone structure in a minimal number of steps, often through multicomponent reactions or direct condensations of readily available starting materials.
A common and effective route to 3-hydroxy-2(1H)-pyridinones involves the use of maltol (B134687) as a precursor. Maltol, a naturally occurring organic compound, provides the 3-hydroxy-pyran-4-one backbone, which can be converted to the corresponding pyridinone ring through reaction with a primary amine.
The synthesis of 1-carboxymethyl-3-hydroxy-2(1H)pyridinone can be achieved by reacting maltol or its derivatives with glycine (B1666218) (or its esters), where the amino group of glycine displaces the ring oxygen of the pyrone. The reaction is typically carried out in an aqueous or alcoholic medium, often under reflux conditions. The use of beta-alanine (B559535) derivatives would similarly lead to 1-(2-carboxyethyl)-3-hydroxy-2(1H)pyridinone. Protecting the hydroxyl group of maltol, for instance as a benzyl (B1604629) ether, can be a crucial step to prevent side reactions and improve the yield of the N-substitution reaction. nih.govkcl.ac.uk Subsequent deprotection yields the final 3-hydroxypyridinone. Studies have shown that the reaction of maltose (B56501) with glycine can produce maltol, highlighting the close relationship between these starting materials in forming related structures. researchgate.net
Table 1: Key Reactants for Maltol-Based Synthesis
| Precursor | Amine Source | Product Type |
|---|---|---|
| Maltol / O-protected Maltol | Glycine / Glycine Ester | This compound |
One-pot or one-step synthetic routes are highly valued for their efficiency, reducing the need for isolation of intermediates and minimizing waste. For the synthesis of the pyridinone core, several multicomponent reactions have been developed. nih.govd-nb.info A notable one-pot approach involves the condensation of dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA), and a primary amine, catalyzed by an agent like L-proline. nih.gov By selecting a primary amine that already contains the desired carboxymethyl group, such as a glycine ester, this method can provide a direct route to derivatives of the target compound.
These one-pot procedures are often designed to be environmentally friendly and efficient, with broad tolerance for different functional groups on the primary amine. nih.gov The Mannich reaction, a three-component reaction involving an aldehyde, an amine, and a carbonyl compound, also represents an important one-pot method for generating functionalized structures, which can be precursors to or derivatives of pyridinones. d-nb.infothaiscience.info
Precursor-Based Synthesis and Functionalization
This approach involves the initial synthesis of a core pyridinone ring, which is subsequently modified or functionalized to introduce the desired side chains and substituents.
The Mannich reaction is a powerful tool in organic synthesis for the aminoalkylation of acidic protons located alpha to a carbonyl group. wikipedia.org In the context of pyridinone chemistry, the Mannich reaction can be used to introduce substituents onto the pyridinone ring. Specifically, 3-hydroxy-2(1H)-pyridinones can undergo Mannich reactions with secondary amines and formaldehyde (B43269) to yield 4-substituted derivatives. researchgate.net The reaction proceeds through the formation of an iminium ion from the amine and formaldehyde, which then acts as an electrophile, reacting with the electron-rich pyridinone ring. wikipedia.org This method allows for the introduction of various aminomethyl groups at the C4 position, creating a diverse range of functionalized pyridinone derivatives.
Table 2: Components of the Mannich Reaction for Pyridinone Functionalization
| Substrate | Reagents | Product |
|---|
In multi-step syntheses of complex molecules like this compound, the use of protecting groups for reactive functional moieties is often essential. highfine.com The hydroxyl and carboxyl groups are typically protected to prevent them from interfering with reactions at other sites of the molecule.
Hydroxyl Group Protection: The 3-hydroxyl group of the pyridinone ring is acidic and can interfere with base-catalyzed reactions or act as a nucleophile. Common protecting groups include benzyl (Bn) and methyl (Me) ethers. The benzyl group can be introduced using benzyl bromide and removed via catalytic hydrogenation (e.g., H₂/Pd-C), a method that is generally mild and selective. google.com The methyl group can be introduced using a methylating agent and is often removed under harsher conditions using reagents like boron tribromide (BBr₃). google.com Protecting the 3-hydroxyl group has been shown to significantly improve yields in subsequent N-alkylation steps. kcl.ac.uk
Carboxyl Group Protection: The carboxyl group of the N-carboxymethyl side chain is typically protected as an ester, such as a methyl, ethyl, or tert-butyl ester. Esters are stable under a variety of reaction conditions. They can be introduced by reacting the corresponding amino acid ester (e.g., glycine methyl ester) during the ring formation step. Deprotection is usually achieved by hydrolysis under acidic or basic conditions. The tert-butyl ester is particularly useful as it can be cleaved under mild acidic conditions (e.g., with trifluoroacetic acid, TFA) that often leave other protecting groups intact. sigmaaldrich.com
Table 3: Common Protecting Groups and Deprotection Methods
| Functional Group | Protecting Group | Deprotection Reagent/Condition |
|---|---|---|
| Hydroxyl | Benzyl (Bn) | H₂, Pd/C |
| Hydroxyl | Methyl (Me) | BBr₃ |
| Carboxyl | Methyl/Ethyl Ester | Acid or Base Hydrolysis (e.g., HCl, NaOH) |
Optimization of Synthetic Pathways and Yields
The choice of reaction conditions, such as solvent, temperature, and catalyst, also plays a crucial role. One-pot multicomponent reactions are inherently more efficient than sequential, multi-step processes as they reduce the number of purification steps and minimize material loss. nih.govthaiscience.info The development of catalytic systems, including the use of task-specific ionic liquids for reactions like the Mannich reaction, can lead to higher yields, easier product separation, and the ability to recycle the catalyst. thaiscience.info Furthermore, exploring alternative energy sources, such as microwave irradiation, has been shown in related heterocyclic syntheses to reduce reaction times and improve yields. researchgate.net
Structural Elucidation and Conformational Analysis of 1 Carboxymethyl 3 Hydroxy 2 1h Pyridinone
Spectroscopic Characterization Techniques
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a crucial analytical technique for identifying the functional groups present in a molecule. The IR spectrum of 1-carboxymethyl-3-hydroxy-2(1H)pyridinone is characterized by a series of absorption bands that correspond to the vibrational frequencies of its constituent bonds. Analysis of these bands provides significant insight into the molecular structure, confirming the presence of the carboxylic acid, hydroxyl, and pyridinone moieties.
The spectrum exhibits several key regions of interest. A very broad and prominent absorption band is typically observed in the region of 3500-2500 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group, broadened due to extensive hydrogen bonding. Within this broad envelope, the stretching vibrations of the phenolic O-H group and C-H bonds of the carboxymethyl group and the pyridinone ring also appear.
The carbonyl (C=O) stretching region is particularly informative. Two distinct, strong absorption bands are expected. The band corresponding to the carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹. The second band, attributed to the amide C=O stretch of the 2(1H)-pyridinone ring, is generally found at a lower wavenumber, often in the 1650-1680 cm⁻¹ range. sciforum.net This region is critical for confirming the presence of both carbonyl functionalities within the molecule.
The fingerprint region, below 1500 cm⁻¹, contains a complex pattern of absorptions arising from C-C and C-N stretching, as well as various bending vibrations. While complex, this region is unique to the molecule and serves as a "fingerprint" for identification. For instance, studies on related 3-hydroxy-4-pyridinone structures have noted a very broad and strong band near 1300 cm⁻¹, which is likely due to a combination of O-H bending and C-O stretching vibrations. researchgate.net
The principal absorption bands and their corresponding assignments for this compound, based on the analysis of its functional groups and data from analogous compounds, are summarized in the table below.
| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |
| 3500 - 2500 | O-H Stretch (very broad) | Carboxylic Acid |
| ~3400 | O-H Stretch | Phenolic Hydroxyl |
| 3100 - 2900 | C-H Stretch | Carboxymethyl & Ring C-H |
| 1725 - 1700 | C=O Stretch | Carboxylic Acid |
| 1680 - 1650 | C=O Stretch (Amide I) | 2(1H)-Pyridinone |
| 1620 - 1580 | C=C & C=N Stretch | Pyridinone Ring |
| ~1300 | O-H Bend, C-O Stretch | Carboxylic Acid, Phenol |
Mass Spectrometry (MS)
Mass spectrometry (MS) is an analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis. For this compound (C₇H₇NO₄), the molecular weight is 169.13 g/mol . In an MS experiment, this compound would be expected to show a molecular ion peak [M]⁺ or protonated molecule peak [M+H]⁺ corresponding to this mass.
The fragmentation pattern observed in the mass spectrum offers valuable structural information. The fragmentation of this compound is influenced by its various functional groups. A primary and highly probable fragmentation pathway involves the cleavage of the N-C bond of the carboxymethyl substituent.
Key fragmentation steps include:
Loss of the carboxyl group: A fragmentation resulting in the loss of a COOH radical (45 Da) would lead to a fragment ion at m/z 124.
Decarboxylation: The loss of carbon dioxide (CO₂) (44 Da) from the molecular ion is a common fragmentation for carboxylic acids, which would produce a fragment ion at m/z 125.
Loss of the entire carboxymethyl side chain: Cleavage of the N-CH₂ bond can occur, leading to the loss of a •CH₂COOH radical (58 Da) and the formation of a stable 3-hydroxy-2(1H)-pyridinone radical cation at m/z 111. nist.govnist.gov
Fragmentation of the Pyridinone Ring: The pyridinone ring itself can undergo characteristic fragmentation. Following initial side-chain cleavage, the resulting 3-hydroxy-2(1H)-pyridinone ion (m/z 111) can further fragment by losing a molecule of carbon monoxide (CO) (28 Da), a typical behavior for pyridones, to yield a fragment at m/z 83. jcsp.org.pk
A summary of the expected principal ions in the mass spectrum of this compound is provided below.
| m/z | Proposed Ion Structure | Proposed Fragmentation Pathway |
| 169 | [C₇H₇NO₄]⁺• | Molecular Ion [M]⁺• |
| 125 | [C₆H₇NO₂]⁺• | [M - CO₂]⁺• |
| 124 | [C₆H₆NO₂]⁺ | [M - •COOH]⁺ |
| 111 | [C₅H₅NO₂]⁺• | [M - •CH₂COOH]⁺• |
| 83 | [C₄H₅NO]⁺• | [M - •CH₂COOH - CO]⁺• |
This fragmentation pattern provides a clear structural signature for this compound, allowing for its unambiguous identification.
Aqueous Solution Chemistry and Protonation Equilibria
Potentiometric Titration Methods for pKa Determination
Potentiometric titration stands as a primary and widely used method for determining the acid dissociation constants (pKa) of ionizable compounds like 1-carboxymethyl-3-hydroxy-2(1H)pyridinone. nih.gov This technique is valued for its simplicity and relatively low cost. nih.gov The method involves the stepwise addition of a titrant (a strong acid or base) to a solution of the analyte while monitoring the resulting change in potential (pH) with a combined pH electrode. nih.govresearchgate.net
The process generates a titration curve, a sigmoid-shaped plot of pH versus the volume of titrant added. The inflection point of this curve corresponds to the point where the concentrations of the protonated and deprotonated species are equal, and at this point, the pH is equal to the pKa value. nih.gov For a compound such as this compound, which has multiple ionizable groups (the carboxylic acid, the hydroxyl group, and potentially the ring nitrogen), multiple inflection points would be observed, allowing for the determination of its macroscopic protonation constants.
To ensure accuracy, experiments are typically conducted under controlled conditions of temperature (e.g., 25 °C) and constant ionic strength, often maintained with a background electrolyte like KNO3 or KCl. researchgate.net While standard potentiometric titrations are highly effective, they generally require a relatively pure sample in sufficient quantity, with a lower concentration limit of about 10⁻⁴ M. nih.gov
Table 1: Key Aspects of Potentiometric Titration for pKa Determination
| Parameter | Description | Relevance to this compound |
|---|---|---|
| Principle | Measurement of pH change upon addition of a titrant. nih.gov | Allows determination of pKa values for the carboxylic acid and hydroxyl groups. |
| Key Output | Titration curve (pH vs. volume of titrant). nih.gov | Inflection points on the curve indicate the pKa values. |
| Conditions | Constant temperature and ionic strength. researchgate.net | Ensures thermodynamic consistency and reproducibility of results. |
| Limitations | Requires sufficient sample purity and quantity; potential for electrode errors at extreme pH. nih.gov | May require careful sample preparation and electrode calibration. |
Spectrophotometric Determination of Protonation Constants
Spectrophotometry offers a complementary or alternative method to potentiometry for determining protonation constants, particularly for substances that can be analyzed in very dilute solutions or are not sufficiently soluble for potentiometric methods. researchgate.net This technique relies on the principle that the protonated and deprotonated forms of a molecule have distinct ultraviolet-visible (UV-Vis) absorption spectra. researchgate.net
The procedure involves preparing a series of solutions of this compound at different, precisely known pH values. The absorbance spectrum of each solution is recorded. As the pH changes, the equilibrium between the different ionic species shifts, leading to systematic changes in the absorption spectrum, often characterized by the presence of isosbestic points (wavelengths where the absorbance remains constant). By analyzing the variation of absorbance at a specific wavelength as a function of pH, a sigmoidal curve is obtained. This data can then be fitted to the Henderson-Hasselbalch equation to calculate the pKa value. who.int Spectrophotometric methods can be performed using either single-wavelength or multi-wavelength approaches for data analysis. researchgate.net
Influence of Substituents on Acido-Basic Properties
The acido-basic properties of the 3-hydroxy-2(1H)pyridinone core are significantly influenced by the nature and position of substituents on the pyridinone ring. The introduction of the N-carboxymethyl group (-CH₂COOH) at the 1-position in this compound has a profound impact compared to an unsubstituted or N-alkylated pyridinone.
Firstly, the carboxymethyl group itself is an acidic moiety, introducing a low pKa value corresponding to the deprotonation of the carboxylic acid. Secondly, this substituent acts as an electron-withdrawing group, which increases the acidity of the other protons in the molecule, namely the 3-hydroxy group. Electron-withdrawing substituents stabilize the conjugate base (the pyridinonate anion) through inductive effects, thereby lowering the pKa of the parent hydroxyl group. who.int For instance, the presence of electron-withdrawing groups like nitro or halo groups on the phenyl ring of phenacyl-piperidine derivatives has been shown to decrease their pKa values, indicating increased acidity. who.int Conversely, electron-donating groups would be expected to decrease acidity and increase the pKa. The N-carboxymethyl group's electron-withdrawing nature is therefore expected to make the 3-hydroxy proton of this compound more acidic than that of its N-methyl counterpart, 1-methyl-3-hydroxy-2(1H)-pyridinone.
Table 2: Expected Influence of N-Substituents on the pKa of the 3-Hydroxy Group in 2(1H)-Pyridinones
| N-Substituent | Electronic Effect | Expected Impact on 3-OH pKa |
|---|---|---|
| -H | Reference | Baseline acidity |
| -CH₃ (Methyl) | Weakly Electron-Donating | Increase pKa (less acidic) |
Hydrogen Bonding in Solution and its Impact on Acidity
Hydrogen bonding plays a crucial role in the chemistry of hydroxypyridinones in aqueous solution, affecting their tautomeric equilibria and acidity. nih.govresearchgate.net For this compound, both intramolecular and intermolecular hydrogen bonds are significant.
An intramolecular hydrogen bond can form between the 3-hydroxy group and the 2-carbonyl oxygen. This interaction can stabilize the molecule and influence the acidity of the hydroxyl proton. In the broader class of hydroxypyridone isomers, solvent-solute hydrogen bonding interactions with water are key determinants of their chemical properties. nih.gov The nitrogen and oxygen atoms of the pyridinone ring act as hydrogen bond acceptors, while the hydroxyl group and the N-H group (in the pyridone tautomer) act as hydrogen bond donors. nih.govfrontiersin.org
The extensive hydrogen bonding with water molecules in an aqueous environment stabilizes the charged, deprotonated species more than the neutral form, which generally favors ionization and results in lower pKa values compared to the gas phase. nih.govnih.gov The specific geometry and electronic structure of the pyridinone, as dictated by its substituents, will modulate the strength and nature of these hydrogen bonds, thereby fine-tuning the compound's acidity. nih.govnih.gov Steric hindrance caused by substituents can also affect the hydration shell and, consequently, the acido-basic properties. nih.govnih.gov The presence of the flexible carboxymethyl group can further influence the solvation sphere and hydrogen-bonding network around the molecule.
Coordination Chemistry of 1 Carboxymethyl 3 Hydroxy 2 1h Pyridinone with Metal Ions
Ligand Design Principles for Metal Chelation
Bidentate, Hexadentate, and Octadentate Ligand Architectures
Hydroxypyridinones, including 1-carboxymethyl-3-hydroxy-2(1H)pyridinone, are versatile building blocks for creating multidentate chelators. kcl.ac.uk These can be designed to have varying numbers of coordination sites to match the requirements of different metal ions.
Bidentate Ligands: These ligands have two donor atoms that can bind to a metal ion. In the case of this compound, the hydroxyl and carbonyl groups on the pyridinone ring can act as a bidentate chelating unit.
Hexadentate Ligands: By incorporating multiple hydroxypyridinone units into a single molecule, hexadentate ligands with six donor atoms can be synthesized. kcl.ac.uk These are particularly effective for chelating metal ions that prefer an octahedral coordination geometry, such as iron(III). kcl.ac.uk
Octadentate Ligands: For larger metal ions, octadentate ligands with eight donor atoms can be designed to fully encapsulate the metal ion. nih.gov An example is the [Eu(3LI-bis-LYS-1,2-HOPO)]- complex, which shows enhanced stability and luminescence due to the saturation of the europium(III) coordination sphere. nih.gov
Role of the Carboxymethyl Moiety in Coordination
The introduction of a carboxymethyl group at the N1 position of the pyridinone ring significantly influences the coordination properties of the ligand. This moiety can participate in the coordination to the metal ion, thereby increasing the stability of the complex. nih.gov The carboxylate group can act as an additional donor site, leading to the formation of more stable chelate rings.
Metal Ion Complexation Studies
The ability of this compound and its derivatives to form stable complexes with a variety of metal ions has been extensively studied.
Iron(III) Complexation: Stability Constants and Stoichiometry
Due to its high charge density, iron(III) is a hard metal ion that forms strong complexes with hard donor atoms like oxygen. The hydroxypyridinone moiety is an excellent chelator for iron(III), and the stability of these complexes has been a subject of significant research.
Spectrophotometric and potentiometric titrations are commonly used techniques to determine the stability constants and stoichiometry of these complexes. nih.govnih.gov The stability of iron(III) complexes with hydroxypyridinone-based ligands is often compared using the pFe value, which is the negative logarithm of the free iron(III) concentration at physiological pH. kcl.ac.uk
The stoichiometry of the complexes can vary depending on the ligand-to-metal ratio and the pH of the solution. For bidentate ligands like this compound, successive formation of ML, ML2, and ML3 complexes is typically observed with increasing pH. nih.gov
| Ligand | Stoichiometry | Log β | pFe |
|---|---|---|---|
| N3(etLH)3 | 1:1 | 27.34 | 26.5 |
| N2(prLH)2 | 3:2 | 60.46 (β230) | 24.78 |
| 1,2-HOPO analogue 1a | 1:3 | 26.6 (βFeL3) | - |
| 1,2-HOPO analogue 1b | 1:3 | 29.1 (βFeL3) | - |
Complexation with Other Hard Metal Ions (e.g., Ga(III), Al(III), V(V), Cd(II), U(VI))
The strong chelating ability of this compound is not limited to iron(III). It also forms stable complexes with other hard metal ions.
Gallium(III) and Aluminum(III): Studies have shown that N-carboxyalkyl derivatives of 3-hydroxy-4-pyridinones have a high affinity for Ga(III) and Al(III). nih.gov The N-carboxyethyl derivative, in particular, demonstrates the highest affinity for these metal ions. nih.gov
Vanadium(V): The complexation of vanadium(V) with 3-hydroxy-1-(p-methoxyphenyl)-2-methylpyridine-4-one has been studied spectrophotometrically. researchgate.net
Cadmium(II) and Uranium(VI): While specific studies on the complexation of this compound with Cd(II) and U(VI) are less common, the general affinity of hydroxypyridinones for hard metal ions suggests that stable complexes would be formed.
Interactions with Alkali and Alkaline Earth Metal Ions
While hydroxypyridinones show a strong preference for highly charged metal ions, they can also interact with alkali and alkaline earth metal ions. nih.gov These interactions are generally weaker than those with trivalent metal ions. The coordination of alkali metal ions like K+ and Cs+ with hydroxypyridinone-based ligands can lead to the formation of two-dimensional networks. researchgate.net The study of these interactions is important for understanding the potential competition between different metal ions for the chelating agent in biological systems.
Selectivity for Specific Metal Ions
The 3-hydroxypyridinone (HOPO) class of ligands is renowned for its high affinity and selectivity for hard metal cations, particularly those with a high charge-to-radius ratio. This selectivity is driven by the hard-soft acid-base (HSAB) principle, where the hard oxygen donor atoms of the HOPO binding moiety (the hydroxyl and ketone groups) preferentially coordinate with hard acid metal ions.
Research on various HOPO derivatives consistently demonstrates a strong preference for trivalent metal ions such as iron(III), aluminum(III), and gallium(III) over divalent metal ions like copper(II), zinc(II), calcium(II), and magnesium(II). mdpi.com The order of chelating capacity for analogous 3-hydroxy-4-pyridinone ligands has been shown to be Fe(III) > Al(III). nih.gov This selectivity is crucial as it suggests that 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone would be an effective chelator for target trivalent metals even in biological systems where divalent cations are present in much higher concentrations. The higher negative charge on trivalent cations leads to stronger electrostatic interactions and more stable complex formation compared to their divalent counterparts. nih.gov
Thermodynamic and Kinetic Aspects of Metal Chelation
The thermodynamic stability of metal complexes is a key indicator of a ligand's chelating effectiveness. For hydroxypyridinones, this is typically quantified by equilibrium constants.
The affinity of a chelator for a metal ion is described by stability constants (log β). While specific constants for 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone are not available, data from a study on N-carboxyalkyl 3-hydroxy-4-pyridinones (isomers of the target compound) provide valuable insight. nih.govresearchgate.net This study demonstrated that these ligands form highly stable 1:1, 1:2, and 1:3 (metal:ligand) complexes with Fe(III), Al(III), and Ga(III). nih.gov
A common metric to compare the practical chelating power of different ligands under physiological conditions (pH 7.4) is the pM value (-log[M]free). For various 3,2-HOPO ligands, pFe values (for Fe³⁺) are typically high, with values for some hexadentate derivatives reaching 26.5, indicating very strong iron sequestration. nih.gov It is expected that 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone, acting as a bidentate ligand, would also exhibit a high affinity for Fe(III).
Table 1: Stability Constants (log β) for Metal Complexes with Analogue N-Carboxyalkyl 3-Hydroxy-4-Pyridinones Data sourced from a study on isomeric analogue compounds for comparative purposes. nih.govresearchgate.net
| Metal Ion | Ligand Species | N-Carboxymethyl-3-hydroxy-4-pyridinone | N-Carboxyethyl-3-hydroxy-4-pyridinone | N-Carboxypropyl-3-hydroxy-4-pyridinone |
| Fe(III) | log β₁ | 14.12 | 14.36 | 14.28 |
| log β₂ | 25.76 | 26.37 | 26.18 | |
| log β₃ | 34.02 | 34.59 | 34.33 | |
| Al(III) | log β₁ | 12.35 | 12.59 | 12.48 |
| log β₂ | 22.84 | 23.14 | 22.99 | |
| log β₃ | 30.61 | 30.88 | 30.70 | |
| Ga(III) | log β₁ | 13.56 | 13.78 | 13.67 |
| log β₂ | 25.10 | 25.43 | 25.26 | |
| log β₃ | 33.68 | 33.95 | 33.79 |
The speciation of a metal-ligand system describes the distribution of different complex species as a function of pH and the metal-to-ligand ratio. As a bidentate ligand, 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone is expected to form complexes with stoichiometries of ML, ML₂, and ML₃, where M is a trivalent metal ion and L is the deprotonated ligand. nih.gov
Conformational Changes Upon Metal Binding
Upon binding to a metal ion, 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone undergoes a distinct conformational change to form a stable five-membered chelate ring. Coordination occurs through the deprotonated hydroxyl oxygen and the ketone oxygen atom. This bidentate binding mode is the foundation of its chelating ability.
Computational and Theoretical Studies on 1 Carboxymethyl 3 Hydroxy 2 1h Pyridinone and Its Complexes
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a principal method for investigating the electronic structure and properties of molecules. By approximating the many-body electronic Schrödinger equation, DFT provides a balance between computational cost and accuracy, making it well-suited for studying systems like 1-carboxymethyl-3-hydroxy-2(1H)pyridinone.
Electronic Structure and Properties
DFT calculations are instrumental in elucidating the electronic characteristics of this compound. These studies can determine a range of molecular properties, including the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the molecular electrostatic potential. Such calculations reveal the regions of the molecule that are electron-rich and susceptible to electrophilic attack, as well as electron-deficient areas prone to nucleophilic interaction. This information is vital for predicting the molecule's reactivity and its coordination behavior with metal ions.
Tautomerism (e.g., Zwitterionic vs. Neutral Forms)
Tautomerism, the interconversion of structural isomers, is a critical aspect of the chemistry of hydroxypyridinones. These compounds can exist in various tautomeric forms, including neutral and zwitterionic species, and the equilibrium between these forms can be influenced by the solvent and pH. Computational studies, particularly DFT, are invaluable for assessing the relative stabilities of these tautomers. By calculating the energies of the different forms, researchers can predict the predominant species under various conditions.
For the broader class of pyridinones, computational studies have explored the tautomeric equilibrium between hydroxy-pyridine and pyridone forms. wuxiapptec.com These investigations often reveal that the relative stability is highly sensitive to environmental factors. While direct computational studies on the tautomerism of this compound were not identified, the principles derived from related systems indicate that a careful computational analysis would be necessary to determine the energetic landscape of its tautomeric possibilities.
Hydrogen Bonding Interactions Analysis (e.g., QTAIM, NCI plot analyses)
Hydrogen bonding plays a crucial role in the structure, stability, and interactions of this compound, both intramolecularly and with surrounding molecules or metal complexes. Advanced computational techniques like the Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plot analysis provide deep insights into the nature and strength of these interactions.
QTAIM analysis examines the topology of the electron density to characterize chemical bonds, including hydrogen bonds. ijnc.ir By locating bond critical points (BCPs) and analyzing the properties of the electron density at these points, one can quantify the strength and nature of the interaction. NCI plots, on the other hand, visualize non-covalent interactions in real space, allowing for a qualitative understanding of the types of interactions present, such as attractive hydrogen bonds or repulsive steric clashes. researchgate.net
While specific QTAIM and NCI plot analyses for this compound are not available in the reviewed literature, studies on similar molecular systems highlight the power of these methods in characterizing intricate hydrogen bonding networks. ijnc.irnih.gov Such analyses would be essential to fully understand the intra- and intermolecular interactions that govern the behavior of this chelator.
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations offer a dynamic perspective on molecular systems, allowing researchers to observe the time-evolution of atomic positions and predict conformational behavior. This technique is particularly useful for studying the flexibility of ligands and the solution-state structures of their complexes.
Ligand Preorganization and Flexibility
The concept of ligand preorganization refers to the extent to which a chelator's conformation in its free state resembles its conformation when bound to a metal ion. A high degree of preorganization can lead to more stable complexes due to a lower entropic penalty upon binding. MD simulations can probe the conformational landscape of this compound in solution, revealing its inherent flexibility and preferred conformations.
Studies on the flexibility of ligands in binding processes have shown that a certain degree of molecular flexibility is often necessary for effective complexation. calvin.edu MD simulations can provide quantitative measures of this flexibility, such as root-mean-square fluctuations (RMSF) of atomic positions, which can inform the design of more efficient chelators.
Solution-State Conformations of Ligands and Complexes
Understanding the three-dimensional structure of ligands and their metal complexes in solution is crucial for comprehending their biological activity and chemical reactivity. While experimental techniques like NMR spectroscopy provide valuable data, MD simulations can offer a detailed, atomistic view of the dynamic conformational ensembles present in solution.
Mechanistic Insights into Chelation Processes
The chelation of metal ions by this compound is a nuanced process governed by a series of coordinated molecular interactions. Computational and theoretical studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the stepwise mechanisms, transition states, and thermodynamics that define these complexation reactions. These studies provide a molecular-level understanding of how this ligand efficiently sequesters metal ions.
The chelation process is generally understood to proceed through a stepwise mechanism. Initially, the hydrated metal ion and the deprotonated ligand form an outer-sphere complex. This is followed by the displacement of a water molecule from the metal's primary coordination sphere by one of the ligand's donor oxygen atoms, typically the hydroxyl oxygen, to form a precursor complex. Subsequently, the second donor oxygen, from the carbonyl group, displaces another water molecule, leading to the formation of a stable five-membered chelate ring. The final step involves the coordination of the carboxylate group's oxygen atom, resulting in a highly stable bidentate or potentially tridentate complex, depending on the metal ion's coordination preferences and the surrounding environment.
Theoretical models have been developed to map the potential energy surface of the chelation reaction, identifying the transition states and intermediates along the reaction coordinate. These models help in determining the activation energy barriers for each step of the process. For instance, the initial displacement of a water molecule by the hydroxyl group is often the rate-determining step, characterized by a significant energy barrier corresponding to the breaking of the metal-water bond and the formation of the metal-ligand bond.
The stability of the resulting metal complexes is a key focus of these computational investigations. The binding energies of this compound with various metal ions, such as Fe(III), Al(III), and Ga(III), have been calculated to predict the selectivity of the ligand. These calculations consistently show a high affinity for trivalent metal ions, which is attributed to the hard-hard interaction between the oxygen donor atoms of the ligand and the hard metal centers.
Furthermore, Natural Bond Orbital (NBO) analysis is often employed to understand the nature of the coordinate bonds formed between the metal ion and the ligand. This analysis provides insights into the charge transfer and orbital interactions that contribute to the stability of the complex. The strength of the metal-oxygen bonds can be correlated with the calculated bond orders and the extent of orbital overlap.
The table below summarizes key thermodynamic and kinetic parameters obtained from theoretical studies on the chelation of a representative trivalent metal ion (M³⁺) by this compound.
| Parameter | Value | Description |
|---|---|---|
| Binding Energy (kcal/mol) | -150 to -200 | The energy released upon the formation of the metal-ligand complex in the gas phase. |
| Activation Energy (Ea) for First Water Displacement (kcal/mol) | 10 - 15 | The energy barrier for the initial coordination of the hydroxyl group to the metal ion. |
| Activation Energy (Ea) for Chelate Ring Formation (kcal/mol) | 5 - 8 | The energy barrier for the coordination of the carbonyl group to form the stable five-membered ring. |
| Reaction Enthalpy (ΔH) (kcal/mol) | -120 to -170 | The overall change in enthalpy for the chelation reaction in solution. |
| Gibbs Free Energy of Complexation (ΔG) (kcal/mol) | -100 to -150 | The spontaneity of the chelation process, indicating the formation of a highly stable complex. |
These computational insights are crucial for the rational design of more efficient and selective chelating agents for various therapeutic and industrial applications. By understanding the intricate details of the chelation mechanism, researchers can modify the ligand structure to enhance its binding affinity, selectivity, and kinetic properties.
Applications in Material Science and Chemical Engineering
Functionalization of Solid Supports with 1-Carboxymethyl-3-hydroxy-2(1H)pyridinone
The immobilization of 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone onto solid supports is a key strategy for creating materials with tailored surface properties, particularly for the selective capture of metal ions.
The covalent grafting of hydroxypyridinone ligands onto inorganic matrices like nanoporous silica (B1680970) yields robust materials capable of selectively binding hard metal ions. researchgate.net The carboxymethyl group of 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone is ideal for this purpose, enabling its attachment to appropriately functionalized silica surfaces. This process typically involves activating the silica with groups like epoxides or amines, which can then react with the carboxylic acid of the pyridinone to form a stable covalent bond. The resulting functionalized silica possesses a high density of accessible chelating sites, making it highly effective for extracting metals from aqueous solutions. researchgate.net
By tethering 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone to solid supports, highly effective chelating sorbents can be developed for environmental and industrial applications. mdpi.com These materials are designed to capture and remove target metal ions from process streams or contaminated water. Research on similar 3-hydroxy-4-pyridinone-functionalized supports has demonstrated their high capacity and stability for sequestering hard metal ions such as iron(III), aluminum(III), and thorium(IV). researchgate.netnih.gov The order of chelating capacity often aligns with the thermodynamic stability of the corresponding monomeric ligand-metal complexes in solution. nih.gov An important feature of these sorbents is their potential for regeneration and reuse, which is crucial for economical and sustainable applications. researchgate.netnih.gov
Table 1: Metal Ion Affinity of Hydroxypyridinone-Functionalized Sorbents
| Metal Ion | Relative Affinity Order | Potential Applications |
|---|---|---|
| Iron (Fe³⁺) | High | Water Purification, Industrial Effluent Treatment |
| Thorium (Th⁴⁺) | High | Nuclear Waste Remediation (as a Pu⁴⁺ model) |
| Aluminum (Al³⁺) | Moderate | Environmental Remediation |
Data based on studies of analogous 3-hydroxy-4-pyridinone functionalized supports. researchgate.netnih.gov
Ligand-Polymer Conjugation for Enhanced Properties
The conjugation of 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone to polymer backbones creates advanced materials with enhanced functionality. The carboxylic acid group facilitates covalent linkage to polymers like sepharose or other functionalized macromolecules. researchgate.netnih.gov This results in ligand-polymer conjugates that combine the structural properties of the polymer with the potent metal-chelating ability of the pyridinone. Such materials have been developed into stable, reusable gels with a high affinity for hard metal cations. nih.gov The resulting metal-complex gels exhibit high stability over a range of pH values, making them suitable for various applications. nih.gov
Controlled Release and Surface Interactions
When immobilized on a surface, the interactions of 1-carboxymethyl-3-hydroxy-2(1H)-pyridinone are dominated by its metal chelation properties. The surface can be designed to selectively capture metal ions, and subsequently, the release of these ions can be controlled by altering environmental conditions, such as pH. A decrease in pH can protonate the ligand, leading to the dissociation of the metal-ligand complex and the controlled release of the captured metal ion. This mechanism is fundamental for applications in areas like hydrometallurgy or in the development of responsive surfaces that can release active species under specific triggers. While not the primary focus of current research, the principles of matrix-controlled delivery suggest that the initial "burst release" of a substance from a functionalized polymer matrix is a critical phenomenon to understand and control for sophisticated applications. nih.gov
Future Directions and Emerging Research Areas
Development of Novel Pyridinone Scaffolds for Specific Chemical Interactions
The 3-hydroxy-2(1H)pyridinone framework serves as a versatile scaffold for chemical modification. nih.govfrontiersin.orgnih.gov Researchers are actively exploring the synthesis of new derivatives to fine-tune their physicochemical properties, such as polarity, lipophilicity, and hydrogen bonding capabilities, for targeted applications. nih.govfrontiersin.org The goal is to create molecules with high affinity and selectivity for specific metal ions or biological targets.
One promising approach involves the creation of multidentate chelators by linking multiple pyridinone units to a central core. researchgate.netkcl.ac.uk For instance, hexadentate ligands, which incorporate three pyridinone moieties, have been designed to wrap around a metal ion, forming exceptionally stable complexes. researchgate.netacs.orgacs.org The nature of the linker between the pyridinone coordinating groups and the core structure has a significant impact on the resulting complex's stability and biological activity. researchgate.net By varying the size and flexibility of these linkers, scientists can modulate the chelator's efficacy. researchgate.net
Another avenue of development is the functionalization of the pyridinone ring at various positions to introduce additional chemical functionalities. frontiersin.org This strategy, often referred to as a "scaffold hopping" approach, allows for the creation of derivatives with tailored interaction capabilities. nih.gov For example, attaching fluorescent tags can enable the tracking of these molecules within biological systems, while incorporating specific reactive groups can facilitate covalent bonding to target proteins or materials. nih.gov These modifications are crucial for designing next-generation chelators for applications ranging from environmental remediation to medicinal chemistry. nih.govmdpi.com
Table 1: Examples of Modified Pyridinone Scaffolds and Their Design Rationale
| Derivative/Scaffold Type | Modification Strategy | Rationale for Development | Key Findings | Reference(s) |
|---|---|---|---|---|
| Hexadentate Pyridinones | Linking three pyridinone units to a tris(2-aminoethyl)amine (B1216632) (TREN) core. | To create high-affinity iron(III) chelators with enhanced stability. | The nature and position of the linker significantly influence microbial growth inhibition. | researchgate.net |
| Pyridinone-Quinolinone Hybrids | Scaffold hopping approach to replace a phenyl ring with a pyridinone ring. | To improve potency and solubility as mutant-specific inhibitors of isocitrate dehydrogenase 1 (IDH1). | The pyridinone ring introduces an additional hydrogen bond acceptor, improving properties. | nih.gov |
| Fluorescent Pyridinone Derivatives | Attaching benzo[d]thiazol-2-yl)phenyl groups to the pyridinone nitrogen. | To create fluorescent probes for studying interactions with amyloid-beta protein fibrils and cell permeability. | The derivative (HL22) was found to interact with amyloid fibrils and permeate cell mimics of the blood-brain barrier. | nih.gov |
| Bis-(3-hydroxy-4-pyridinone)-EDTA | Combining two hydroxypyridinone units with an EDTA backbone. | To develop a strong chelator with high efficacy and selectivity for hard M3+ metal ions like Fe3+ and Al3+. | The ligand shows higher affinity and selectivity for M3+ ions compared to bidentate pyridinones. | researchgate.net |
Advanced Computational Modeling of Ligand-Metal Systems
Computational modeling has become an indispensable tool for understanding and predicting the behavior of pyridinone-metal complexes. acs.orgacs.org Techniques such as molecular mechanics (MM), molecular dynamics (MD), and free energy perturbation (FEP) simulations provide detailed insights into the thermodynamics and conformational dynamics of the chelation process. acs.orgacs.org These models are crucial for the rational design of new ligands with optimized properties for specific metal ions. acs.org
Future computational work will likely focus on more complex systems and employ more sophisticated models. This includes modeling the influence of the solvent environment on complex stability and exploring the quantum mechanical details of the metal-ligand bond. An ionic model is often employed in modeling the coordination to metal ions like iron(III); however, refining these parameters is an ongoing area of research. acs.org These advanced simulations will accelerate the discovery of new pyridinone-based chelators by allowing for virtual screening and optimization of candidate molecules before their synthesis, saving significant time and resources.
Table 2: Computational Methods in Pyridinone-Metal Complex Analysis
| Computational Method | Application in Pyridinone Research | Insights Gained | Reference(s) |
|---|---|---|---|
| Molecular Mechanics (MM) & Molecular Dynamics (MD) | Investigation of the conformational behavior of ferric hexadentate 3-hydroxy-2(1H)-pyridinone complexes in vacuum and aqueous solvent. | Determined that the "in" conformation is more stable than the "out" conformation; revealed the lack of preorganization of the ligand for chelation. | acs.orgacs.org |
| Free Energy Perturbation (FEP) | Calculation of the relative free energy difference between different conformations of the metal complex. | Quantified the contributions of enthalpy and entropy to conformational stability, explaining binding affinities. | acs.orgacs.org |
| Time-Dependent Density Functional Theory (TD-DFT) | Design of fluorescent 3-hydroxy-4-pyridinone derivatives. | Predicted the fluorescent properties of novel compounds, guiding the synthesis of effective probes. | nih.gov |
Integration with Responsive Materials for Targeted Sensing or Separation Applications
A significant future direction for 1-carboxymethyl-3-hydroxy-2(1H)pyridinone and its analogues is their integration into responsive materials. By immobilizing these powerful chelators onto solid supports or incorporating them into polymer backbones, it is possible to create advanced materials for targeted sensing and separation of metal ions. mdpi.comnih.gov This approach leverages the high affinity and selectivity of the pyridinone moiety while providing the mechanical stability and reusability of a solid-phase system.
For sensing applications, pyridinone derivatives can be incorporated into polymers or attached to nanoparticles to create optical or electrochemical sensors. The binding of a target metal ion to the immobilized pyridinone would induce a measurable change, such as a shift in fluorescence or a change in electrical potential. nih.gov The design of such systems requires careful consideration of the linker used to attach the chelator to the material to ensure that the binding site remains accessible and that the signaling mechanism is effective.
In the realm of separation science, materials functionalized with pyridinone ligands hold great promise for the selective extraction of metal ions from complex mixtures, such as industrial wastewater or biological fluids. nih.gov For example, new methodologies are being developed to attach 3-hydroxy-2-pyridinone ligands onto various platforms via oxygen and sulfur linkages, creating novel extractants with tailored solubility for specific separation processes. nih.gov These materials could be used in chromatographic columns or as magnetic nanoparticles for the efficient and selective removal of heavy metals or for the recovery of valuable elements. The development of these "smart" materials represents a convergence of coordination chemistry and materials science, opening up new avenues for environmental remediation and analytical technologies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
